1,4-Diaminobutane-15N2 dihydrochloride

Mass Spectrometry Metabolomics Analytical Chemistry

Accurate quantification of endogenous putrescine in complex biological matrices is a persistent analytical challenge. 1,4-Diaminobutane-15N2 dihydrochloride (Putrescine-15N2 dihydrochloride) solves this as a high-fidelity stable isotope-labeled internal standard (SIL-IS). Unlike deuterated analogs susceptible to hydrogen-deuterium exchange, the backbone-integrated 15N2 label provides a permanent +2 Da mass shift, ensuring consistent, non-exchangeable performance across diverse LC-MS/MS workflows. - Enables correction for matrix effects, ion suppression, and extraction variability in plasma, urine, and tissue assays. - Facilitates metabolic flux analysis by tracing 15N incorporation into spermidine, spermine, and catabolites. - Supplied at 98 atom % 15N isotopic enrichment, meeting bioanalytical method validation requirements.

Molecular Formula C4H14Cl2N2
Molecular Weight 163.06 g/mol
CAS No. 2747-92-4
Cat. No. B1602488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diaminobutane-15N2 dihydrochloride
CAS2747-92-4
Molecular FormulaC4H14Cl2N2
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESC(CCN)CN.Cl.Cl
InChIInChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i5+1,6+1;;
InChIKeyXXWCODXIQWIHQN-IPZVDCBLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diaminobutane-15N2 Dihydrochloride for MS Quantitation


1,4-Diaminobutane-15N2 dihydrochloride (CAS: 2747-92-4), also known as Putrescine-15N2 dihydrochloride, is a stable isotope-labeled analog of the endogenous diamine putrescine. It is supplied as a solid dihydrochloride salt with a molecular formula of C4H14Cl2N2 and a molecular weight of 163.06 g/mol . The compound is synthesized with an isotopic enrichment of 98 atom % 15N, resulting in a mass shift of +2 Da compared to the unlabeled compound, which provides a distinct isotopic signature essential for mass spectrometry applications . This derivative is a critical analytical tool for the accurate and precise quantification of endogenous putrescine and for tracing metabolic pathways within the polyamine network [1].

Workflow LC-MS/MS bioanalysis & metabolomics
Selection Stable 15N-labeled internal standard
Use Context Polyamine quantification & nitrogen flux tracing

Why 1,4-Diaminobutane-15N2 Dihydrochloride Is Irreplaceable


Substituting 1,4-Diaminobutane-15N2 dihydrochloride with unlabeled putrescine, a deuterium-labeled analog (e.g., putrescine-d8), or a 13C-labeled version introduces distinct and significant analytical liabilities. Unlabeled putrescine provides no mass differentiation from the endogenous analyte, rendering accurate quantification impossible in complex biological matrices [1]. Deuterium-labeled standards, while providing a mass shift, are susceptible to hydrogen-deuterium exchange in protic solvents, leading to a loss of isotopic signature and compromised long-term quantitative accuracy . In contrast, the 15N label is integrated into the molecular backbone, providing a stable, non-exchangeable mass shift that ensures consistent performance and is specifically suited for tracking nitrogen flux through polyamine pathways [2].

Unlabeled putrescine
No mass differentiation from endogenous analyte; matrix-effect correction may not be feasible.
Deuterium-labeled analog
Hydrogen-deuterium exchange in protic solvents can shift isotopic signature, compromising long-term reproducibility.
13C-labeled analog
Mass shift may be less distinct or fewer labels; does not directly report on nitrogen pathway flux.

1,4-Diaminobutane-15N2 Dihydrochloride: Quantitative Evidence


High 15N Isotopic Purity

The 15N2 isotopologue of putrescine is supplied with a verified 98 atom % 15N enrichment . This high isotopic purity is crucial for minimizing spectral overlap and background noise in MS/MS assays [1]. In comparison, some vendors may supply lower-purity batches (e.g., 95%) which can introduce significant quantitative error.

15N enrichment
Head-to-head
98 atom % 15N
Supports lower LOD and precise quantification
Vendor specification; compare with typical 95% batches
Mass Spectrometry Metabolomics Analytical Chemistry

15N Label Stability vs. Deuterium Exchange

Deuterium (2H) labels can exchange with protons in protic solvents (e.g., water, methanol) used in LC-MS, leading to a loss of the mass shift and inaccurate quantitation [1]. In contrast, the 15N label is integrated into the carbon-nitrogen backbone of putrescine and is non-exchangeable, ensuring the +2 Da mass shift remains stable throughout the analytical workflow .

Label stability
Cross-study comparable
15N target Non-exchangeable backbone
Deuterium analog Exchange risk in protic solvents
Ensures long-term reproducibility and accuracy
Protic solvent stability context; method robustness
LC-MS/MS Bioanalysis Isotopic Exchange

Distinct Mass Shift from Endogenous Putrescine

The 15N2 labeling results in a +2 Da mass shift (from m/z 89.1 for protonated unlabeled putrescine to m/z 91.1) . This distinct shift minimizes crosstalk and isotopic interference from the naturally occurring, unlabeled analyte, ensuring the measured signal is derived exclusively from the internal standard. This is in contrast to using a 13C-labeled analog, which may have a smaller or less distinct mass shift depending on the number of labels.

Mass shift
Class-level inference
+2 Da (m/z 89.1 → 91.1)
Enables selective detection without deuterium exchange
Source review recommended; distinct from unlabeled
LC-MS Internal Standard Quantitative Proteomics

1,4-Diaminobutane-15N2 Dihydrochloride Applications


Absolute Quantification of Putrescine in Metabolomics

Use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS-based assays to correct for matrix effects, ion suppression, and extraction variability, enabling precise and accurate determination of putrescine concentrations in plasma, urine, or tissue samples. This is crucial for studies linking polyamine metabolism to diseases like cancer, where elevated putrescine levels are a biomarker .

Nitrogen Flux Tracing in Polyamine Biosynthesis

Administer 15N2-putrescine to cell cultures or model organisms to trace the incorporation of the labeled nitrogen into downstream polyamines (spermidine, spermine) and their catabolites. This allows for the direct measurement of metabolic flux through the polyamine pathway, providing insights into enzyme activity (e.g., spermidine synthase) and pathway regulation [1].

Method Validation and QC for Bioanalysis

Employ the 15N2-putrescine standard for the validation of new LC-MS/MS methods, including assessment of linearity, accuracy, precision, and stability. Its use as a consistent, well-characterized internal standard ensures robust method performance and compliance with regulatory guidelines for bioanalytical method validation [2].

Application
Selection Property
Validation Focus
Putrescine quantification in research matrices
Isotopic enrichment & mass signature
Matrix-effect correction, accuracy & precision
Nitrogen flux tracing in polyamine biosynthesis
Non-exchangeable 15N backbone
Metabolic flux measurement & pathway tracing
Bioanalytical method validation & QC
Certified isotopic purity
Method linearity, accuracy & precision review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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